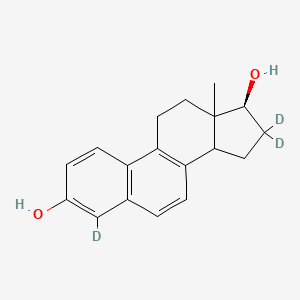

17beta-Dihydroequilenin-4,16,16-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

(17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16?,17-,18?/m0/s1/i7D2,10D |

InChI Key |

RYWZPRVUQHMJFF-XBLPQWITSA-N |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)O |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 17β-Dihydroequilenin-4,16,16-d3: An Essential Reference Standard for Bioanalytical Research

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the 17β-Dihydroequilenin-4,16,16-d3 reference standard. This deuterated analog of a key equine estrogen is a critical tool for sensitive and accurate quantification in complex biological matrices. This document will delve into its chemical identity, properties, and practical applications, with a focus on enabling robust and reliable bioanalytical method development.

Introduction: The Significance of Deuterated Estrogen Standards

17β-Dihydroequilenin is a naturally occurring estrogen found in horses and is a component of conjugated equine estrogen (CEE) preparations used in hormone replacement therapy.[1][2] Understanding the pharmacokinetics and metabolism of these estrogenic compounds is crucial for assessing their efficacy and safety. The use of stable isotope-labeled internal standards, such as 17β-Dihydroequilenin-4,16,16-d3, is the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods. The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise differentiation between the endogenous analyte and the internal standard. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Chemical Identity and Properties

The 17β-Dihydroequilenin-4,16,16-d3 reference standard is a high-purity material intended for laboratory use. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (13S,14S,17S)-13-methyl-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-4,16,16-d3-3,17-diol | [3][4] |

| CAS Number | 1276056-90-6 | [3][4] |

| Molecular Formula | C₁₈H₁₇D₃O₂ | [3][4] |

| Molecular Weight | ~271.37 g/mol | [3][4] |

| Appearance | Typically a white to off-white solid | [5] |

| Storage | 2-8°C in a refrigerator is recommended for stability. | [4] |

Synonyms:

-

(17β)-Estra-1,3,5,7,9-pentaene-3,17-diol-4,16,16-d3

-

17β-Dihydroequilenin-d3

A related compound, Sodium 17β-Dihydroequilenin-4,16,16-d3 3-Sulfate, is also available as a reference standard with the CAS number 1276056-91-7.[6]

Application in Quantitative Bioanalysis: A Methodological Overview

The primary application of 17β-Dihydroequilenin-4,16,16-d3 is as an internal standard for the quantification of 17β-dihydroequilenin in biological samples such as plasma, serum, and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and variability in sample processing and instrument analysis. Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer's source. Any loss of analyte during sample extraction or variability in injection volume will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.

Experimental Workflow for Sample Analysis

The following is a generalized workflow for the analysis of 17β-dihydroequilenin in a biological matrix using 17β-Dihydroequilenin-4,16,16-d3 as an internal standard.

Caption: A typical bioanalytical workflow for the quantification of 17β-dihydroequilenin.

Step-by-Step Experimental Protocol (General)

1. Preparation of Standards and Quality Controls:

- Prepare a stock solution of 17β-Dihydroequilenin-4,16,16-d3 in a suitable organic solvent (e.g., methanol).

- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of unlabeled 17β-dihydroequilenin into a surrogate matrix (e.g., charcoal-stripped plasma).

2. Sample Preparation:

- Thaw biological samples and internal standard working solution.

- To an aliquot of the biological sample, add a precise volume of the 17β-Dihydroequilenin-4,16,16-d3 internal standard working solution.

- Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.

- Alternatively, for cleaner samples, employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

- Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

- Inject the reconstituted sample onto a reverse-phase C18 or similar HPLC/UPLC column.

- Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.

- The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 17β-dihydroequilenin and its deuterated internal standard should be optimized for maximum sensitivity and specificity.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

-

Working in a well-ventilated area, preferably a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoiding inhalation of dust or contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

The 17β-Dihydroequilenin-4,16,16-d3 reference standard is an indispensable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable data for the quantification of 17β-dihydroequilenin in various biological matrices. This technical guide provides a comprehensive overview of its properties and a foundational understanding of its application in modern bioanalytical workflows.

References

-

17β-Dihydroequilenin-4,16,16-d3. Pharmaffiliates. [Link]

-

β-Dihydroequilin. PubChem. [Link]

-

Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization. National Center for Biotechnology Information. [Link]

-

Current strategies for quantification of estrogens in clinical research. National Center for Biotechnology Information. [Link]

-

17β-Dihydroequilenin. Wikipedia. [Link]

-

Sodium 17β-Dihydroequilenin-4,16,16-d3 3-Sulfate. Pharmaffiliates. [Link]

- Pharmaceutical compositions of conjugated estrogens and methods of analyzing mixtures containing estrogenic compounds.

Sources

Molecular weight and formula of deuterated 17beta-Dihydroequilenin

Executive Summary

In the high-stakes field of hormone replacement therapy (HRT) monitoring and equine sports anti-doping, the precise quantification of specific estrogen metabolites is non-negotiable. 17

This technical guide provides an authoritative breakdown of Deuterated 17

Part 1: Chemical Identity & Physiochemical Properties

The selection of an internal standard requires a precise match in retention time and ionization efficiency, with a sufficient mass shift to prevent spectral "crosstalk" (isotopic overlap). For 17

Comparative Specification Table

| Feature | Native Analyte (Unlabeled) | Deuterated Internal Standard (d3) |

| Compound Name | 17 | 17 |

| CAS Number | 1423-97-8 | 1276056-90-6 |

| Chemical Formula | C | C |

| Molecular Weight | 268.35 g/mol | 271.37 g/mol |

| Exact Mass (Monoisotopic) | 268.1463 Da | 271.1652 Da |

| Mass Shift ( | — | +3.0189 Da |

| pKa (Phenolic) | ~9.6 | ~9.6 (Negligible isotope effect) |

| LogP | 3.2 (Lipophilic) | 3.2 (Co-elutes with analyte) |

Critical Insight: The +3 Da mass shift is optimal. It places the IS precursor ion (m/z 271) beyond the natural M+2 isotopic envelope of the native analyte (m/z 268), reducing false positives in trace-level analysis.

Part 2: Synthesis & Stable Isotope Labeling Logic

The integrity of a deuterated standard depends on the position of the deuterium atoms. Labels placed on exchangeable protons (e.g., -OH groups) are useless as they swap with solvent protons immediately. Labels on metabolically labile sites (e.g., sites of rapid hydroxylation) can lead to loss of the label in vivo.

Labeling Strategy: The "Locked" Positions

-

C16 Positions (x2): The precursor molecule, Equilenin, has a ketone at C17. The protons at C16 are acidic (alpha-protons) and can be exchanged for deuterium using base-catalyzed exchange in D

O. Once the ketone is reduced to the hydroxyl (creating the 17 -

C4 Position (x1): The C4 position on the aromatic A-ring is chemically stable and resistant to metabolic attack, making it an ideal anchor for the third deuterium.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for generating stable 17

Part 3: Validated Analytical Protocol (LC-MS/MS)

This protocol outlines the quantification of 17

Reagent Preparation

-

Stock Solution: Dissolve 1 mg 17

-Dihydroequilenin-d3 in 1 mL methanol (1 mg/mL). Store at -20°C. -

Working IS Solution: Dilute stock to 10 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

Spike: Add 20 µL of Working IS Solution (Total IS = 0.2 ng).

-

Extract: Add 1 mL of MTBE (Methyl tert-butyl ether) .

-

Why MTBE? It provides high recovery for lipophilic steroids while leaving behind polar plasma salts.

-

-

Agitate: Vortex for 5 mins; Centrifuge at 3000 x g for 5 mins.

-

Dry: Transfer supernatant to a clean vial and evaporate under nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (40:60 MeOH:Water).

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm) |

| Mobile Phase A | Water + 0.2 mM Ammonium Fluoride (Enhances ESI- signal) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Negative Mode |

| Source Temp | 500°C |

MRM Transitions (Quantification)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| 17 | 267.1 (M-H) | 143.0 | 45 |

| 17 | 270.1 (M-H) | 146.0 | 45 |

Note: The transition

corresponds to the cleavage of the D-ring. The d3-IS shifts exactly by +3 Da in both Q1 and Q3, confirming the labels are retained in the fragment.

Part 4: Quality Control & Troubleshooting

Issue: Deuterium Isotope Effect While rare in HPLC, deuterium labeling can sometimes slightly shorten retention time compared to the native analyte.

-

Validation Step: Ensure the d3-IS peak overlaps with the native peak by at least 95%. If separation occurs, the IS cannot effectively compensate for matrix suppression at the exact moment of elution.

Issue: Back-Exchange

-

Test: Incubate the IS in plasma at 37°C for 4 hours. Analyze via MS. If the signal for m/z 270 decreases and m/z 269 increases, the label is unstable. The C4/C16 labeling pattern described here is resistant to this.

References

-

National Institutes of Health (PubChem). 17beta-Dihydroequilenin Compound Summary. Retrieved from [Link]

-

Bhavnani, B. R., et al. (1993).[1] Metabolic clearance rate of equilin sulfate and its conversion to plasma equilin, conjugated and unconjugated equilenin, 17 beta-dihydroequilin, and 17 beta-dihydroequilenin. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

Sources

Solubility of 17beta-Dihydroequilenin-d3 in methanol and acetonitrile

An In-Depth Technical Guide Topic: Solubility of 17β-Dihydroequilenin-d3 in Methanol and Acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Critical Role of Solubility Data

17β-Dihydroequilenin is a naturally occurring steroidal estrogen found in horses and is a constituent of conjugated estrogen therapies.[1][2] Its deuterated form, 17β-Dihydroequilenin-d3, serves as an invaluable internal standard for mass spectrometry-based quantitative analysis, enabling precise measurement in complex biological matrices. The utility of such a standard is, however, entirely dependent on the ability to prepare accurate and stable stock solutions.

Methanol and acetonitrile are ubiquitous solvents in analytical laboratories, particularly for High-Performance Liquid Chromatography (HPLC).[3] Their distinct properties—methanol as a polar protic solvent and acetonitrile as a polar aprotic solvent—govern their effectiveness in dissolving analytes and their performance as mobile phases.[3][4] An understanding of the solubility of 17β-Dihydroequilenin-d3 in these solvents is therefore not a trivial pursuit; it is a prerequisite for:

-

Accurate Stock Solution Preparation: Ensuring the standard is fully dissolved to create a known concentration is fundamental to any quantitative assay.

-

Chromatographic Method Development: Solubility data informs the selection of injection solvents and the composition of the mobile phase to prevent analyte precipitation on-column, which can lead to poor peak shape, inaccurate quantification, and system blockages.[3]

-

Stability and Storage: Knowledge of solubility limits helps define appropriate storage conditions to maintain the integrity of the standard over time.

This guide provides the theoretical context and a practical, robust methodology to determine these critical solubility parameters.

Physicochemical Properties of System Components

The solubility of a compound is governed by the interplay between the physical and chemical properties of both the solute and the solvent.

The Solute: 17β-Dihydroequilenin-d3

17β-Dihydroequilenin is a steroid characterized by a four-ring hydrocarbon core (estra-1,3,5(10),6,8-pentaene) and two hydroxyl groups at the C3 and C17 positions, making it a diol.[2] The deuterated isotopologue, 17β-Dihydroequilenin-d3, is structurally identical, with the substitution of three protium atoms with deuterium at positions that are not readily exchanged, ensuring its utility as a stable internal standard. For the purposes of solubility, its physicochemical properties can be considered identical to the non-deuterated parent compound.

The molecule possesses both a large, non-polar (lipophilic) steroidal backbone and polar (hydrophilic) functional groups in the form of two hydroxyls (-OH). This amphipathic nature is central to its solubility behavior.

| Property | Value | Source |

| Analyte Name | 17β-Dihydroequilenin | [5] |

| Molecular Formula | C₁₈H₂₀O₂ | [2][5] |

| Molecular Weight | 268.35 g/mol | [2][5] |

| CAS Number | 1423-97-8 | [2][5] |

The Solvents: Methanol vs. Acetonitrile

Methanol and acetonitrile are both polar solvents, but they differ critically in their ability to donate hydrogen bonds. This distinction is key to understanding their interaction with the solute.

| Property | Methanol (CH₃OH) | Acetonitrile (CH₃CN) | Source(s) |

| Solvent Type | Polar Protic | Polar Aprotic | [4][6] |

| Molecular Weight | 32.04 g/mol | 41.05 g/mol | [3][7] |

| Boiling Point | 64.7 °C | 81.6 °C | [3] |

| Density (at 20°C) | 0.792 g/cm³ | 0.786 g/cm³ | [3][4] |

| Dielectric Constant (at 25°C) | 32.7 | 36.64 | [3] |

| Miscibility with Water | Completely Miscible | Miscible | [3][4][8] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a useful starting point. Solubility is maximized when the intermolecular forces between solute-solvent molecules are comparable to the solute-solute and solvent-solvent forces.

-

17β-Dihydroequilenin-d3 Interactions: The solute molecules are held together in a crystal lattice by a combination of forces: hydrogen bonds between the hydroxyl groups of adjacent molecules and van der Waals forces between the large, non-polar steroid backbones. To achieve dissolution, the solvent must provide sufficient energy to overcome these forces.

-

Methanol as a Solvent: As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[4] It can effectively solvate the two hydroxyl groups on the steroid. The methyl group of methanol can also engage in weaker hydrophobic interactions with the steroid backbone.

-

Acetonitrile as a Solvent: As an aprotic solvent, acetonitrile possesses a strong dipole due to the nitrile group (-C≡N) but lacks a hydrogen atom bonded to a highly electronegative atom.[6][9] It can act as a hydrogen bond acceptor (via the nitrogen lone pair) for the steroid's -OH groups. However, it cannot donate a hydrogen bond. Its primary interaction with the non-polar regions of the steroid will be through dipole-induced dipole and van der Waals forces.

Given these properties, one can hypothesize that methanol might offer slightly better solubilizing power due to its ability to both donate and accept hydrogen bonds, more effectively disrupting the solute-solute hydrogen bonding network. However, the excellent solvating power of acetonitrile for a wide range of compounds means that significant solubility is still expected.[3]

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

The most reliable method for determining thermodynamic solubility is the isothermal shake-flask method. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Principle of the Method

An excess amount of the solid solute (17β-Dihydroequilenin-d3) is added to the solvent of interest (methanol or acetonitrile). The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After equilibrium is achieved, the undissolved solid is removed by filtration or centrifugation, and the concentration of the solute in the clear supernatant is quantified, typically by HPLC-UV.

Materials and Equipment

-

Solute: 17β-Dihydroequilenin-d3 (analytical grade)

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade)

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge or filtration system (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a UV detector and a suitable C18 column

-

Detailed Experimental Protocol

This workflow ensures robustness and minimizes common sources of error.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation (Triplicate Samples):

-

Causality: Running samples in triplicate is essential for assessing the precision of the measurement and identifying any outlier results.

-

Add an excess of 17β-Dihydroequilenin-d3 (e.g., 5-10 mg) to a pre-weighed glass vial. The amount should be visibly in excess of what is expected to dissolve.

-

Record the exact mass of the solute added.

-

Add a precise volume of the solvent (e.g., 2.00 mL) to each vial.

-

-

Equilibration:

-

Causality: Reaching thermodynamic equilibrium is the most critical and time-consuming step. Insufficient time will lead to an underestimation of solubility. A 24-hour period is a minimum starting point; 48 hours is preferable to ensure equilibrium for crystalline steroidal compounds. Constant temperature is crucial as solubility is temperature-dependent.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A parallel set of vials can be run for 48 hours to confirm equilibrium.

-

-

Phase Separation:

-

Causality: The goal is to separate the saturated liquid phase from the excess solid without altering the temperature or composition of the solution. Centrifugation is often preferred over filtration as it minimizes potential adsorptive losses of the analyte to the filter membrane.

-

Remove the vials from the shaker and immediately centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) at the same temperature as equilibration.

-

-

Sampling and Dilution:

-

Causality: The saturated solution must be diluted immediately and precisely to prevent precipitation due to solvent evaporation or temperature changes. The dilution factor must be large enough to bring the concentration within the linear range of the HPLC calibration curve.

-

Carefully open the vial and withdraw a small, known aliquot (e.g., 100 µL) from the middle of the supernatant, being careful not to disturb the solid pellet.

-

Immediately dispense the aliquot into a volumetric flask containing the mobile phase and dilute to volume. Further serial dilutions may be necessary.

-

-

Quantification (HPLC-UV):

-

Causality: A validated, specific, and linear analytical method is required for accurate quantification.

-

Prepare a multi-point calibration curve of 17β-Dihydroequilenin-d3 in the same diluent as the samples.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Data Analysis and Reporting

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL): Solubility = (Concentration from HPLC, mg/mL) × Dilution Factor

-

Solubility (mol/L): Solubility = (Solubility, g/L) / (Molecular Weight, g/mol)

The results should be reported as the mean ± standard deviation of the triplicate measurements, specifying the solvent and temperature (e.g., 25.0 °C).

Practical Applications and Considerations

-

Stock Solution Preparation: Based on the determined solubility, always prepare stock solutions at a concentration at least 10-15% below the measured solubility limit to avoid accidental precipitation due to minor temperature fluctuations.

-

Solvent Mismatch Effects: When injecting a solution of 17β-Dihydroequilenin-d3 dissolved in pure methanol or acetonitrile into an HPLC system running a mobile phase with a high water content, be mindful of potential on-column precipitation. The injection volume should be kept small to mitigate this effect.

-

Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic solubility. In practice, supersaturated (metastable) solutions can sometimes be prepared, but these are inherently unstable and should not be used for creating quantitative standards.

Conclusion

While a definitive, published value for the solubility of 17β-Dihydroequilenin-d3 in methanol and acetonitrile is elusive, this guide establishes the scientific foundation and a rigorous experimental framework for its determination. The amphipathic nature of the steroid, combined with the distinct hydrogen-bonding capabilities of methanol (protic) and acetonitrile (aprotic), dictates its solubility. By implementing the detailed isothermal saturation protocol, researchers can generate the high-quality, reliable data necessary for advancing their analytical and pharmaceutical development programs, ensuring accuracy and reproducibility in their results.

References

- Vertex AI Search. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.

- Vedantu. Methanol: Structure, Properties, Uses, and Safety Explained.

- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol.

- Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL.

- YesChemicals. (2024, January 18). Acetonitrile: Properties, Applications, and Safe Sourcing Guide.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6342, Acetonitrile.

- Lab Pro. (2023, January 19). Understanding the Industrial Uses of Acetonitrile.

- National Oceanic and Atmospheric Administration. ACETONITRILE - CAMEO Chemicals.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol.

- Methanol Institute. Physical Properties of Pure Methanol.

- LGC Standards. 17Beta-Dihydro Equilenin.

- Wikipedia. 17β-Dihydroequilenin.

- Wikipedia. 17β-Dihydroequilenin.

Sources

- 1. 17β-Dihydroequilenin [medbox.iiab.me]

- 2. 17β-Dihydroequilenin - Wikipedia [en.wikipedia.org]

- 3. WorldwideChemicals - B2B Chemical Marketplace [yeschemicals.com]

- 4. Methanol: Structure, Properties, Uses, and Safety Explained [vedantu.com]

- 5. 17Beta-Dihydro Equilenin | LGC Standards [lgcstandards.com]

- 6. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. methanol.org [methanol.org]

- 8. labproinc.com [labproinc.com]

- 9. researchgate.net [researchgate.net]

The Unseen Difference: A Technical Guide to 17β-Dihydroequilenin and its Deuterated Analog, 17β-Dihydroequilenin-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of steroid analysis and drug development, precision and accuracy are paramount. This guide provides an in-depth exploration of 17β-Dihydroequilenin and its stable isotope-labeled counterpart, 17β-Dihydroequilenin-d3. As a Senior Application Scientist, this document will not only delineate the fundamental differences between these two molecules but also illuminate the profound impact of this subtle isotopic variation on quantitative bioanalysis, particularly in the realm of mass spectrometry. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative scientific literature.

Core Molecular Distinction: An Isotopic Shift

At its core, the difference between 17β-Dihydroequilenin and 17β-Dihydroequilenin-d3 lies in the atomic composition. The latter is a deuterated analog, where three hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (²H or D). Specifically, commercially available 17β-Dihydroequilenin-d3 features deuterium labeling at the C4 and C16 positions (4,16,16-d3)[1]. Another variant, 17β-Dihydroequilin-16,16,17-d3, has also been synthesized[2]. This seemingly minor alteration has no significant impact on the compound's chemical properties, such as its polarity, solubility, or reactivity. However, it results in a crucial increase in molecular weight.

This mass shift is the cornerstone of its application in isotope dilution mass spectrometry (ID-MS), a gold-standard analytical technique for quantitative analysis.[3] The near-identical physicochemical properties ensure that the deuterated standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization.[4] This co-elution and co-ionization behavior allows the deuterated standard to serve as an ideal internal standard, correcting for variations in sample extraction, matrix effects, and instrument response.[4]

Table 1: Comparative Physicochemical Properties

| Property | 17β-Dihydroequilenin | 17β-Dihydroequilenin-d3 (4,16,16-d3) |

| Molecular Formula | C₁₈H₂₀O₂[5] | C₁₈H₁₇D₃O₂ |

| Molar Mass | 268.35 g/mol [5] | ~271.37 g/mol |

| CAS Number | 1423-97-8[5] | Not available |

| Chemical Structure | See Figure 1 | See Figure 1 |

| Biological Activity | Estrogenic[5][6] | Essentially identical to the non-deuterated form |

| Primary Application | Analyte of interest in biological and pharmaceutical studies | Internal standard for quantitative mass spectrometry |

Figure 1: Chemical Structures

Caption: Chemical structures of 17β-Dihydroequilenin and its deuterated analog.

The Role in Bioanalysis: A Story of Precision

17β-Dihydroequilenin is a naturally occurring steroidal estrogen found in horses and is a metabolite of equilin.[7] It is a component of conjugated equine estrogen preparations used in hormone replacement therapy.[6][8] Therefore, its accurate quantification in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic and metabolic studies.

The use of 17β-Dihydroequilenin-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose. The rationale is straightforward: any analyte loss during sample processing or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

Experimental Workflow: A Self-Validating System

The following protocol outlines a typical workflow for the quantification of 17β-Dihydroequilenin in a biological matrix using 17β-Dihydroequilenin-d3 as an internal standard. This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across calibrators and quality control samples ensures the reliability of the results for unknown samples.

Caption: A typical experimental workflow for steroid quantification using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of 17β-Dihydroequilenin in Human Plasma

This protocol provides a step-by-step methodology for the analysis of 17β-Dihydroequilenin in human plasma.

Materials:

-

17β-Dihydroequilenin analytical standard

-

17β-Dihydroequilenin-d3 internal standard

-

Human plasma (K2EDTA)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of 17β-Dihydroequilenin and 17β-Dihydroequilenin-d3 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 17β-Dihydroequilenin by serial dilution of the stock solution with 50% methanol to create a calibration curve (e.g., 0.1 to 100 ng/mL).

-

Prepare a working internal standard solution of 17β-Dihydroequilenin-d3 at a fixed concentration (e.g., 10 ng/mL) in 50% methanol.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Typical):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

17β-Dihydroequilenin: Q1 (Precursor Ion) m/z 269.2 -> Q3 (Product Ion) m/z [To be optimized, typically a characteristic fragment]

-

17β-Dihydroequilenin-d3: Q1 (Precursor Ion) m/z 272.2 -> Q3 (Product Ion) m/z [To be optimized, corresponding fragment to the analyte]

-

-

Collision Energy and other MS parameters should be optimized for the specific instrument.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of 17β-Dihydroequilenin to 17β-Dihydroequilenin-d3 against the concentration of the calibrators.

-

Determine the concentration of 17β-Dihydroequilenin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Pathway and Biological Significance

17β-Dihydroequilenin is a metabolite of equilin, an equine estrogen. The metabolic pathway involves the reduction of the 17-keto group of equilin. Further metabolism can occur through hydroxylation, primarily at the C4 position, catalyzed by cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[] These hydroxylated metabolites can then be methylated.[] Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing the biological activity of conjugated estrogen therapies.

Caption: Simplified metabolic pathway of 17β-Dihydroequilenin.

Synthesis of 17β-Dihydroequilenin-d3: A Conceptual Overview

Conclusion: The Power of an Isotopic Label

The distinction between 17β-Dihydroequilenin and 17β-Dihydroequilenin-d3 is a testament to the power of isotopic labeling in modern analytical science. While chemically and biologically almost indistinguishable, the mass difference imparted by the deuterium atoms provides an invaluable tool for researchers. The use of 17β-Dihydroequilenin-d3 as an internal standard elevates the accuracy and reliability of quantitative studies, ensuring the integrity of data that underpins critical decisions in drug development, clinical research, and our understanding of steroid metabolism. This technical guide serves as a foundational resource for scientists and researchers, empowering them to employ these powerful tools with a deep understanding of the principles that govern their efficacy.

References

-

Synthesis of [2,4‐3H] 17β‐dihydroequilin sulfate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Estrogen Metabolism - Revolution Health & Wellness. (2014, May 26). Retrieved from [Link]

-

UPLC-MS/MS Analysis of Dihydrotestosterone, Dehydroepiandrosterone, Testosterone, Androstenedione, 17-Hydroxyprogesterone, and Progesterone. (n.d.). Retrieved from [Link]

-

Conjugated estrogens - Wikipedia. (n.d.). Retrieved from [Link]

-

Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS | Analytical Chemistry. (2025, June 20). Retrieved from [Link]

-

Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening - Frontiers. (2022, August 10). Retrieved from [Link]

-

Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population. (2023, February 13). Retrieved from [Link]

-

Designing chemical systems for precision deuteration of medicinal building blocks. (n.d.). Retrieved from [Link]

-

17β-Dihydroequilin - Wikipedia. (n.d.). Retrieved from [Link]

-

The Reactivity of Human and Equine Estrogen Quinones towards Purine Nucleosides. (2021, September 6). Retrieved from [Link]

-

17β-Dihydroequilenin. (n.d.). Retrieved from [Link]

-

Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC. (n.d.). Retrieved from [Link]

-

17β-Dihydroequilenin - Wikipedia. (n.d.). Retrieved from [Link]

-

beta-Dihydroequilin | C18H22O2 | CID 11954027 - PubChem. (n.d.). Retrieved from [Link]

- WO2001068074A2 - Pharmaceutical compositions of conjugated estrogens and methods of analyzing mixtures containing estrogenic compounds - Google Patents. (n.d.).

-

LC-MS/MS in clinical chemistry: Did it live up to its promise? - SKML. (2023, May 15). Retrieved from [Link]

-

Synthesis of the Equine Estrogen Metabolites 2-Hydroxyequilin and 2-Hydroxyequilenin | Chemical Research in Toxicology. (n.d.). Retrieved from [Link]

-

Metabolic pathway of equine estrogens. - ResearchGate. (n.d.). Retrieved from [Link]

-

Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS - Diva-Portal.org. (2025, June 20). Retrieved from [Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). Retrieved from [Link]

Sources

- 1. 17beta-Dihydroequilenin-4,16,16-d3, CDN 0.005 g | Buy Online | CDN | Fisher Scientific [fishersci.pt]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 17β-Dihydroequilenin - Wikipedia [en.wikipedia.org]

- 6. 17β-Dihydroequilenin [medbox.iiab.me]

- 7. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 8. Conjugated estrogens - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 17β-Dihydroequilenin-4,16,16-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling considerations for 17β-Dihydroequilenin-4,16,16-d3. As a deuterated analog of a potent steroidal estrogen, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document synthesizes available data on the parent compound, related deuterated molecules, and industry best practices for managing potent pharmaceutical ingredients.

Compound Identification and Properties

1.1. Chemical Identity

-

Chemical Name: 17β-Dihydroequilenin-4,16,16-d3

-

Synonyms: β-Dihydroequilenin-d3, δ6,8-17β-Estradiol-d3, 6,8-Didehydro-17β-estradiol-d3

-

Parent Compound: 17β-Dihydroequilenin[1]

-

CAS Number (Parent Compound): 1423-97-8[1]

1.2. Physicochemical Data Summary

| Property | Information (Based on Parent Compound) | Source |

| Appearance | Solid (form may vary) | General knowledge |

| Storage Temperature | Recommended at -20°C for long-term stability. | |

| Stability | Stable under recommended storage conditions. Re-analysis of purity is advised after extended periods (e.g., three years). | [3][4] |

The Significance of Deuteration

Deuterium labeling, the substitution of hydrogen with its heavier, non-radioactive isotope deuterium, is a critical tool in pharmaceutical research. In the case of 17β-Dihydroequilenin-4,16,16-d3, deuteration serves several key purposes:

-

Internal Standard for Bioanalysis: The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry (LC-MS). Its chemical behavior is nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation in a mass spectrometer, enabling precise quantification in complex biological matrices.

-

Metabolic Fate Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can slow down metabolic processes at the site of deuteration, allowing researchers to investigate metabolic pathways and the formation of potentially toxic metabolites.[5]

-

Improved Pharmacokinetic Profiles: By strategically placing deuterium, the metabolic breakdown of a drug can be slowed, potentially leading to a longer half-life, more consistent plasma concentrations, and a reduced side effect profile.[5]

Hazard Identification and Risk Assessment

3.1. Primary Hazards

-

Hormonal Activity: As an estrogen, this compound can have potent effects on the endocrine system.[7]

-

Potential for Reproductive Toxicity: Estrogenic compounds may impair fertility and cause harm to the unborn child.[7][8]

-

Carcinogenicity: Some steroidal estrogens are classified as carcinogenic.[7]

-

Irritation: May cause skin and eye irritation upon direct contact.

3.2. Exposure Routes

-

Inhalation: Inhalation of airborne powder is a primary route of exposure.

-

Dermal Contact: The compound may be absorbed through the skin.

-

Ingestion: Accidental ingestion can lead to systemic effects.

-

Ocular Contact: Direct contact with the eyes can cause irritation.

Safe Handling and Engineering Controls

Given the potent nature of this compound, a multi-layered approach to safety is imperative, focusing on containment and minimizing exposure.[9][10]

4.1. Engineering Controls: The First Line of Defense

-

Containment: All handling of the solid compound should be performed within a primary containment system such as a glove box or a ventilated laminar flow enclosure.[11][12] The open handling of potent powders is strongly discouraged.[11]

-

Ventilation: Use of a chemical fume hood is essential when preparing solutions.[8] Air handling systems for laboratories working with potent compounds should be separate and dedicated to prevent cross-contamination.[13]

Caption: Experimental workflow for handling potent deuterated steroids.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial, even with robust engineering controls.[9]

-

Respiratory Protection: For operations with the potential to generate dust, a powered air-purifying respirator (PAPR) is recommended.[9] At a minimum, a NIOSH-approved respirator should be used.[8]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[9]

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Body Protection: A disposable lab coat or gown with sleeve protectors is necessary.[12]

Step-by-Step Experimental Protocols

5.1. Preparation of a Stock Solution

-

Pre-Weighing: Ensure the analytical balance is inside a ventilated enclosure or glove box.[12]

-

Tare: Place a clean, appropriate-sized vial on the balance and tare it.

-

Dispensing: Carefully transfer the desired amount of 17β-Dihydroequilenin-4,16,16-d3 into the vial using a micro-spatula. Avoid generating dust.

-

Solvent Addition: Add the appropriate solvent (e.g., methanol, acetonitrile) to the vial to dissolve the compound completely.

-

Sealing: Securely cap the vial.

-

Decontamination: Wipe the exterior of the vial before removing it from the primary containment area.

5.2. Emergency Procedures

-

Spill:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the safety officer.

-

If safe to do so, cover the spill with an absorbent material to prevent further spread.

-

Clean the spill area following established laboratory procedures for potent compounds, wearing appropriate PPE.[8]

-

-

Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

Storage and Disposal

6.1. Storage

Store 17β-Dihydroequilenin-4,16,16-d3 in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended to ensure stability.

6.2. Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not allow the material to enter the environment.[8]

Conclusion

17β-Dihydroequilenin-4,16,16-d3 is a valuable tool for researchers in drug development and bioanalysis. Its potent estrogenic activity, inherited from its parent compound, necessitates stringent safety protocols. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

-

IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Available from: [Link]

-

Pharmaceutical Integrity. Managing Risks with Potent Pharmaceutical Products. Available from: [Link]

-

Outsourced Pharma. Best Practices For Handling Potent APIs. Available from: [Link]

-

Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available from: [Link]

-

Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Available from: [Link]

-

LookChem. Estra-1,3,5,7,9-pentaene-3,17beta-diol. Available from: [Link]

-

National Center for Biotechnology Information. beta-Dihydroequilin. PubChem Compound Summary for CID 11954027. Available from: [Link]

-

Wikipedia. 17β-Dihydroequilenin. Available from: [Link]

-

National Center for Biotechnology Information. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Available from: [Link]

-

Wikipedia. 17β-Dihydroequilin. Available from: [Link]

-

Wikipedia. 17β-Dihydroequilenin. Available from: [Link]

-

GOV.UK. The determination of steroid oestrogens in environmental and waste waters using chromatography and mass spectrometry (2006). Available from: [Link]

Sources

- 1. 17β-Dihydroequilenin - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17β-Dihydroequilenin [medbox.iiab.me]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 10. agnopharma.com [agnopharma.com]

- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. pharm-int.com [pharm-int.com]

Metabolic Fates and Pharmacokinetic Control: A Technical Guide to the Metabolic Pathways of Equine Estrogens and Their Deuterated Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the metabolic pathways governing equine estrogens, a complex mixture of steroids central to hormone replacement therapy. We will dissect the intricate network of Phase I and Phase II metabolic reactions, including hydrolysis, hydroxylation, and conjugation, that dictate the bioactivity and clearance of these compounds. A core focus is placed on the strategic application of deuterium substitution to create analogs with modified metabolic profiles. By leveraging the kinetic isotope effect (KIE), researchers can finely tune pharmacokinetic properties, potentially enhancing therapeutic efficacy and safety. This document details the underlying biochemical principles, provides field-proven experimental protocols for in vitro and analytical characterization, and offers expert insights into the causality behind methodological choices, serving as an essential resource for professionals in drug discovery and development.

The Unique Landscape of Equine Estrogens

Conjugated Equine Estrogens (CEEs), commercially known as Premarin, are not a single molecular entity but a complex, consistent mixture of sodium salts of sulfate-conjugated estrogens derived from the urine of pregnant mares.[1][2] This mixture has been a cornerstone of menopausal hormone therapy for decades.[3] The primary components are sodium estrone sulfate (~50-70%) and sodium equilin sulfate (~20-30%), with at least eight other biologically active estrogens present in smaller amounts.[1][3][4] These include 17α-dihydroequilin, 17β-dihydroequilin, and equilenin, among others.[3][5]

The therapeutic effect of CEEs is the result of the combined biological activities of this entire ensemble of estrogens and their metabolites.[3][4] Understanding their metabolic fate is therefore critical for predicting their physiological effects, both beneficial and adverse.

Core Metabolic Pathways of Equine Estrogens

Exogenous estrogens are metabolized in a manner similar to their endogenous counterparts, primarily in the liver, through a dynamic equilibrium of interconversions.[2][6] The metabolism can be broadly categorized into two phases.

Phase I Metabolism: Bioactivation and Functionalization

Phase I reactions introduce or expose functional groups, often preparing the molecules for Phase II conjugation.

-

Desulfation (Hydrolysis): The journey begins with the removal of the sulfate group by the enzyme steroid sulfatase .[1] This hydrolysis converts the inactive, water-soluble estrogen sulfates (prodrugs) into their unconjugated, biologically active forms, such as estrone and equilin, which can then be readily absorbed.[1][3]

-

Redox Interconversions: The 17-keto forms of these estrogens (e.g., estrone, equilin) are reversibly converted to their more potent 17β-hydroxy counterparts (e.g., 17β-estradiol, 17β-dihydroequilin) by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes.[1][7] This activation step is crucial, as the 17β-reduced metabolites are often cleared from the blood more slowly and possess higher estrogenic potency.[3][4]

-

Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoenzyme, catalyze the hydroxylation of the aromatic A-ring to form catechol estrogens.[2][5][8] For example, equilin is metabolized to 2-hydroxyequilin and 4-hydroxyequilin.[3] This step is of significant interest because while it is a step toward elimination, it can also lead to the formation of reactive metabolites.

-

Quinone Formation: The catechol estrogens can undergo auto-oxidation to form highly reactive electrophilic o-quinones .[8][9] These quinones, such as 4-hydroxyequilenin-o-quinone, can react with DNA to form bulky adducts, a mechanism that has been linked to the potential genotoxicity and carcinogenicity of estrogens.[8][9][10]

Phase II Metabolism: Conjugation and Elimination

Phase II reactions involve conjugating the estrogens or their Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Sulfation and Glucuronidation: The hydroxyl groups of the parent estrogens and their metabolites are conjugated with sulfate (via sulfotransferases) or glucuronic acid (via UDP-glucuronosyltransferases).[2][11] This process is a major route of elimination. The resulting conjugates are excreted in urine and bile.

-

O-Methylation: Catechol-O-methyltransferase (COMT) methylates the hydroxyl groups of catechol estrogens, forming methoxyestrogens like 4-methoxyequilenin.[10] This is generally considered a detoxification pathway, as it prevents the formation of reactive o-quinones.[10]

-

Enterohepatic Recirculation: Estrogen conjugates secreted into the intestine via bile can be hydrolyzed by bacterial enzymes, releasing the active estrogen for reabsorption back into circulation.[2] This recirculation can prolong the half-life of the estrogens.

Caption: Metabolic pathway of the equine estrogen equilin.

Modulating Metabolism with Deuterated Analogs: The Kinetic Isotope Effect

The strategic replacement of a hydrogen atom (protium) with its heavier, stable isotope, deuterium, is a powerful tool in medicinal chemistry for optimizing a drug's pharmacokinetic profile.[12] This approach, often called the "deuterium switch," leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .[1][13]

The Causality of the KIE

The C-D bond has a lower zero-point energy than the C-H bond, making it approximately 6-10 times stronger and more difficult to break.[13] In many metabolic reactions, particularly the oxidative reactions catalyzed by CYP450 enzymes, the cleavage of a C-H bond is the rate-limiting step.[14][15][16] By replacing a hydrogen at a site of metabolism with deuterium, the rate of that metabolic reaction is significantly slowed.[14][15][17]

This has several profound, clinically relevant consequences:

-

Increased Half-Life: Slower metabolism leads to a longer drug half-life and greater overall drug exposure (AUC).[13]

-

Improved Pharmacokinetic Profile: It can result in more consistent, less variable systemic exposure between patients.[13]

-

Metabolic Shunting: If a drug has multiple metabolic pathways, deuterating one site can block or slow that pathway, potentially shunting metabolism towards other routes. This can be used to avoid the formation of toxic or undesirable metabolites.[13]

Caption: The Kinetic Isotope Effect (KIE) slows CYP450-mediated metabolism.

Application to Equine Estrogens

For equine estrogens, deuteration presents a compelling strategy. By regioselectively replacing hydrogens with deuterium at the C2 or C4 positions of the aromatic ring, one could theoretically slow the rate of catechol estrogen formation.[18] This could, in turn, reduce the subsequent generation of reactive o-quinones, potentially mitigating the risk of genotoxicity. This approach allows for the preservation of the desired estrogenic activity while engineering a more favorable safety profile.

Experimental Workflow: In Vitro Metabolism Studies

To assess the metabolic stability of a parent compound and its deuterated analog, and to identify the resulting metabolites, in vitro assays using liver subcellular fractions are indispensable. Liver microsomes, which are vesicles of the endoplasmic reticulum, are an enriched source of Phase I CYP and some Phase II UGT enzymes, making them the gold standard for this purpose.[19][20]

In Vitro Metabolism Protocol Using Equine Liver Microsomes

This protocol is a self-validating system designed to compare the metabolic rate of a parent equine estrogen against its deuterated analog.

A. Materials & Reagents

-

Cryopreserved equine liver microsomes (e.g., from pooled donors)[21][22]

-

Test Compounds: Parent estrogen and deuterated analog (10 mM stock in DMSO)

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Cofactor Solution: 20 mM NADPH in phosphate buffer (prepare fresh)

-

Termination Solution: Acetonitrile with 1% formic acid, containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound not being tested).

-

96-well incubation plates and analytical plates

-

Multichannel pipette, refrigerated centrifuge

B. Step-by-Step Methodology

-

Microsome Preparation:

-

Causality: Rapid thawing is critical to preserve enzymatic activity. Thaw microsomes quickly in a 37°C water bath and immediately place on ice.

-

Dilute microsomes to a working concentration of 2 mg/mL in ice-cold phosphate buffer. The final protein concentration in the incubation will be 0.5 mg/mL.

-

-

Incubation Plate Setup:

-

Prepare reactions in a 96-well plate on ice. For each compound and time point (e.g., 0, 5, 15, 30, 60 min), prepare triplicate wells.

-

To each well, add:

-

145 µL of 100 mM phosphate buffer.

-

50 µL of the 2 mg/mL microsome suspension.

-

Trustworthiness: Include a "No NADPH" control for the final time point to confirm that metabolism is cofactor-dependent. For this, add buffer instead of NADPH in step 4.

-

-

-

Initiation of Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

-

Add 5 µL of the 100x test compound stock solution (final concentration 1 µM). Mix gently.

-

Causality: The reaction is initiated by the addition of the energy source. Add 50 µL of the 20 mM NADPH solution to all wells except the T=0 and "No NADPH" controls. The final reaction volume is 250 µL.

-

-

Incubation and Termination:

-

Immediately after adding NADPH to the T=0 wells, terminate the reaction by adding 250 µL of the cold termination solution. This provides the baseline measurement.

-

Incubate the plate at 37°C, shaking gently.

-

At each subsequent time point (5, 15, 30, 60 min), terminate the respective wells by adding 250 µL of termination solution.

-

Causality: The organic solvent (acetonitrile) precipitates the microsomal proteins, instantly halting all enzymatic activity. The internal standard corrects for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Seal the plate, vortex thoroughly for 2 minutes.

-

Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis.

-

Data Presentation: Metabolic Stability

The disappearance of the parent compound over time is measured. Data should be summarized in a table to facilitate direct comparison.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Parent Estrogen | 15.2 | 45.6 |

| Deuterated Analog | 48.5 | 14.3 |

Table 1: Example comparative metabolic stability data.

Analytical Characterization: LC-MS/MS Workflow

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this work, offering unparalleled sensitivity and specificity for both quantifying the parent drug and identifying its metabolites.[23][24][25]

Workflow Rationale:

-

Chromatographic Separation (LC): An HPLC or UHPLC system separates the parent compound from its various metabolites based on their physicochemical properties (e.g., polarity).[26][27] This is crucial for resolving isomers.

-

Ionization (MS Source): The separated molecules are ionized, typically using Electrospray Ionization (ESI), to give them a charge.

-

Mass Analysis (MS/MS): The tandem mass spectrometer first selects the parent ion of interest (Q1), fragments it (Q2), and then detects a specific fragment ion (Q3). This highly specific process, known as Selected Reaction Monitoring (SRM), allows for precise quantification even in a complex biological matrix.[28][29]

Caption: Standard analytical workflow for metabolite analysis.

Conclusion for the Field

The study of equine estrogen metabolism is a mature field with direct implications for the therapeutic use of CEEs. The introduction of deuterated analogs represents a modern, rational drug design strategy to enhance the properties of these established therapeutics. By leveraging the kinetic isotope effect, drug developers can engineer molecules with slower metabolism, potentially reducing the formation of reactive intermediates and improving the overall safety and pharmacokinetic consistency of the drug. The robust in vitro and analytical methodologies detailed in this guide provide a validated framework for researchers to precisely evaluate these metabolic pathways and drive the development of next-generation estrogen therapies.

References

- The kinetic isotope effect in the search for deuter

-

Conjugated estrogens - Wikipedia. (n.d.). Wikipedia. [Link]

-

Metabolic pathway of equine estrogens. (n.d.). ResearchGate. [Link]

-

Zhang, F., et al. (1999). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. The Journal of Clinical Endocrinology & Metabolism, 84(10), 3742-3750. [Link]

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter

-

The kinetic isotope effect in the search for deuterated drugs. (n.d.). ResearchGate. [Link]

-

PREMARIN® - (conjugated estrogens) tablets. (n.d.). Pfizer. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

-

Pharmacokinetics and Pharmacodvnamics of Conjugated Equine Estrogens: Chemistry and Metabolism (44199). (n.d.). Ovid. [Link]

-

Xu, X., et al. (2007). Quantitative Measurement of Endogenous Estrogens and Estrogen Metabolites in Human Serum by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 79(20), 7813-7821. [Link]

-

Current strategies for quantification of estrogens in clinical research. (n.d.). PMC. [Link]

-

Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. (n.d.). MDPI. [Link]

-

In Vitro Phase I Metabolism of Selective Estrogen Receptor Modulators in Horse Using Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Estrogens, Conjugated | C18H21NaO5S | CID 45357473. (n.d.). PubChem. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis, 7(9), 5695-5706. [Link]

- Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present St

-

Chemical structures of the three estrogen analogs used in this study. (n.d.). ResearchGate. [Link]

- Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment. (n.d.). Vertex AI Search.

-

Stanczyk, F. Z., & Hapgood, J. P. (2024). Metabolism of endogenous and exogenous estrogens in women. Steroids, 109359. [Link]

-

Liu, X., et al. (2007). Estrogenic activity of the equine estrogen metabolite, 4-methoxyequilenin. The Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 263-269. [Link]

-

Equine estrogen – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices. (n.d.). PMC. [Link]

-

The Reactivity of Human and Equine Estrogen Quinones towards Purine Nucleosides. (n.d.). MDPI. [Link]

-

Regioselective deuterium labeling of estrone and catechol estrogen metabolites. (n.d.). PubMed. [Link]

-

Kushnir, M. M., et al. (2008). High-Sensitivity Tandem Mass Spectrometry Assay for Serum Estrone and Estradiol. American Journal of Clinical Pathology, 129(4), 530-539. [Link]

-

Mass spectrometric profiling of estrogen and estrogen metabolites in human stool and plasma partially elucidates the role of the gut microbiome in estrogen recycling. (n.d.). bioRxiv. [Link]

-

Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact M. (n.d.). bioRxiv. [Link]

-

Estrogen metabolism. (n.d.). Metagenics Institute. [Link]

-

Estrogens in Horses. (n.d.). Equine Research Database - Mad Barn. [Link]

-

Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. (n.d.). PubMed. [Link]

- Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Vertex AI Search.

- (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (n.d.). Vertex AI Search.

-

In vitro metabolic studies using homogenized horse liver in place of horse liver microsomes. (n.d.). ResearchGate. [Link]

-

Deuterated drug - Wikipedia. (n.d.). Wikipedia. [Link]

-

In-depth metabolic study of nonsteroidal selective androgen receptor modulator GSK2881078 in thoroughbred horses and horse liver microsomes for doping control. (n.d.). Mad Barn. [Link]

-

Estradiol in Horses. (n.d.). Equine Research Database | Mad Barn. [Link]

-

Wong, J. K., et al. (2011). In vitro metabolic studies using homogenized horse liver in place of horse liver microsomes. Drug Testing and Analysis, 3(6), 335-341. [Link]

Sources

- 1. Conjugated estrogens - Wikipedia [en.wikipedia.org]

- 2. Error Page [labeling.pfizer.com]

- 3. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Estrogens, Conjugated | C18H21NaO5S | CID 45357473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. metagenicsinstitute.com [metagenicsinstitute.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. The Reactivity of Human and Equine Estrogen Quinones towards Purine Nucleosides [mdpi.com]

- 10. Estrogenic activity of the equine estrogen metabolite, 4-methoxyequilenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. isotope.com [isotope.com]

- 14. Portico [access.portico.org]

- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regioselective deuterium labeling of estrone and catechol estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. oyc.co.jp [oyc.co.jp]

- 21. madbarn.com [madbarn.com]

- 22. madbarn.com [madbarn.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]

- 28. academic.oup.com [academic.oup.com]

- 29. biorxiv.org [biorxiv.org]

Isotopic Enrichment Levels of 17β-Dihydroequilenin-4,16,16-d3: A Technical Guide for LC-MS/MS Quantification

Introduction: The Analytical Imperative

In the realm of bioanalysis and environmental monitoring, the precise quantification of trace-level steroidal compounds demands rigorous internal standardization. 17β-Dihydroequilenin is a highly significant analytical target. Clinically, it is a primary active metabolite of equilenin, a major component of conjugated equine estrogen therapies (such as Premarin) used in hormone replacement therapy (HRT). Environmentally, it serves as a potent endocrine-disrupting chemical (EDC) frequently monitored in wastewater and aquatic ecosystems[1].

To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable. 17β-Dihydroequilenin-4,16,16-d3 serves this exact purpose. However, the analytical integrity of this standard is entirely dependent on its isotopic enrichment level —the precise distribution of its deuterated isotopologues. This whitepaper dissects the mechanistic rationale behind the specific deuteration sites, the critical impact of isotopic purity on assay validation, and provides a self-validating protocol for deploying this standard in complex matrices.

Mechanistic Grounding: Metabolism and Molecular Stability

To understand why the 4,16,16-d3 isotopologue is synthesized, one must examine both the physiological metabolism of the compound and the chemical physics of hydrogen/deuterium (H/D) exchange.

The Dual Physiological Role of 17β-Dihydroequilenin

In human tissues, equilenin is reduced at the C-17 position to form 17β-dihydroequilenin. From here, the molecule undergoes cytochrome P450-mediated metabolism (specifically via2[2]) to form 4-hydroxy-17β-dihydroequilenin. This catechol estrogen can oxidize into reactive o-quinones, acting as a pro-oxidant that generates apurinic/apyrimidinic (AP) sites and DNA adducts. Conversely, at lower concentrations, 17β-dihydroequilenin acts as a potent anti-inflammatory agent, 3[3].

Caption: Metabolic pathways of 17β-Dihydroequilenin highlighting its dual physiological roles.

Strategic Deuterium Placement (C4, C16, C16)

The selection of the 4, 16, and 16 positions for deuterium labeling is a calculated choice to prevent H/D back-exchange during sample preparation.

-

C16 Stability: In unreduced estrogens (like estrone or equilenin), the C16 protons are adjacent to a C17 ketone. This creates highly acidic α-protons prone to enolization and rapid deuterium loss in aqueous matrices. Because 17β-dihydroequilenin possesses a C17 hydroxyl group rather than a ketone, the C16 position loses its α-carbonyl acidity, effectively "locking" the deuterium atoms in place.

-

C4 Stability: The C4 position on the aromatic A-ring is sterically and electronically stable under standard biological pH ranges and reverse-phase LC acidic mobile phases, ensuring the d3 mass shift remains intact from extraction to ionization.

Isotopic Enrichment: Causality in Quantitative Accuracy

Isotopic enrichment refers to the mole fraction of the target isotopologue (d3) relative to lower-mass impurities (d2, d1, d0). For 17β-Dihydroequilenin-4,16,16-d3, an isotopic purity of >99% Atom % D is required for clinical-grade bioanalysis.

The causality here is direct: the presence of the d0 (unlabeled) isotopologue in the internal standard directly elevates the baseline signal of the target analyte. If a sample is spiked with an IS containing 0.5% d0 impurity, that impurity will co-elute and be monitored in the exact same MRM transition as the endogenous analyte, artificially raising the Lower Limit of Quantification (LLOQ) and causing a positive quantitative bias.

Table 1: Isotopic Enrichment Profile of 17β-Dihydroequilenin-4,16,16-d3

| Isotopologue | Mass Shift | Theoretical Distribution (%) | Acceptable Assay Threshold (%) | Analytical Impact on LC-MS/MS Assay |

| d3 (Target) | +3.018 Da | > 99.0 | > 98.5 | Primary IS signal; ensures robust matrix effect normalization. |

| d2 | +2.013 Da | < 0.9 | < 1.0 | Negligible; monitored primarily for synthesis quality control. |

| d1 | +1.006 Da | < 0.1 | < 0.4 | Negligible; +1 Da shift prevents interference with analyte MRM. |

| d0 (Unlabeled) | 0.000 Da | < 0.01 | < 0.1 | Critical: Must not contribute >20% to the analyte's LLOQ signal. |

Experimental Protocol: Self-Validating IS Qualification

Before integrating 17β-Dihydroequilenin-4,16,16-d3 into an active sample queue, the analytical method must validate the integrity of the standard against the specific LC-MS/MS parameters (collision energy, isolation window, and matrix). Do not simply assume the Certificate of Analysis (CoA) translates perfectly to your instrument's in-source dynamics.

Phase 1: Reagent and Matrix Preparation

-

Prepare Neat Solutions: Dissolve the lyophilized 17β-Dihydroequilenin-4,16,16-d3 in LC-MS grade methanol to a stock concentration of 1 mg/mL.

-

Causality: Methanol is chosen over aqueous solvents to prevent long-term solvolysis, microbial degradation, or pH-induced isotopic scrambling during storage.

-

-

Matrix Selection: Obtain blank human plasma, serum, or synthetic wastewater devoid of endogenous equine estrogens.

Phase 2: Isotopic Purity and Cross-Talk Evaluation

-

d0 Contribution Check (IS

Analyte): Inject a neat solution of the d3-IS at the intended working concentration (e.g., 50 ng/mL). Monitor the MRM transition for the unlabeled 17β-Dihydroequilenin.-

Causality: This quantifies the functional d0 isotopologue impurity. If the d0 peak area exceeds 20% of the analyte's LLOQ area, the IS concentration must be reduced, or a higher-purity lot must be procured.

-

-

Interference Check (Analyte

IS): Inject a neat solution of the unlabeled analyte at the Upper Limit of Quantification (ULOQ). Monitor the MRM transition for the d3-IS.-

Causality: High concentrations of unlabeled analyte possess natural isotopic distributions (e.g.,

C

-

Phase 3: H/D Back-Exchange Stress Test

-

Matrix Incubation: Spike the d3-IS into the biological matrix adjusted to extreme physiological limits (pH 3.0 and pH 9.0). Incubate at 37°C for 24 hours.

-

Extraction and Analysis: Extract the samples using Solid Phase Extraction (SPE) and analyze via LC-MS/MS. Compare the d3/d2 ratio to a freshly prepared neat standard.

-

Causality: Validating the stability of the 4,16,16 positions under pH stress ensures the deuterium atoms remain covalently bound throughout aggressive sample preparation workflows, confirming the structural integrity of the internal standard.

-

Caption: Self-validating LC-MS/MS workflow utilizing 17β-Dihydroequilenin-4,16,16-d3 as an internal standard.

Table 2: Self-Validating Protocol Parameters for IS Qualification

| Validation Parameter | Experimental Design | Acceptance Criteria | Causality / Rationale |

| Isotopic Contribution | Inject IS at working concentration; monitor unlabeled MRM. | Analyte peak area < 20% of LLOQ. | Prevents false positives and positive bias at the low end of the calibration curve. |

| Cross-Talk | Inject unlabeled analyte at ULOQ; monitor IS MRM. | IS peak area < 5% of working IS response. | Ensures high concentrations of analyte do not artificially suppress the IS response ratio. |

| H/D Back-Exchange | Incubate IS in matrix (pH 3-9) for 24h; measure d3/d2 ratio. | Change in d3/d2 ratio < 5%. | Validates that deuterium atoms at C4 and C16 remain covalently bound during extraction. |

Conclusion

The analytical power of 17β-Dihydroequilenin-4,16,16-d3 lies entirely in its isotopic enrichment and structural stability. By utilizing a d3-labeled standard with >99% isotopic purity, researchers can effectively eliminate matrix effects and ion suppression variables in LC-MS/MS workflows. However, true scientific integrity requires that these enrichment levels are not taken for granted; they must be actively validated against the specific chromatographic and mass spectrometric conditions of the assay to ensure absolute quantitative accuracy.

References

-

Spink, D. C., et al. (2001). "Metabolism of equilenin in MCF-7 and MDA-MB-231 human breast cancer cells." Chemical Research in Toxicology. Available at:2

-

Demyanets, S., et al. (2006). "The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway." Thrombosis and Haemostasis. Available at: 3

-

"Optimization of large volume injection-programmable temperature vaporization-gas chromatography-mass spectrometry analysis for the determination of estrogenic compounds in environmental samples." ResearchGate. Available at:1

Sources